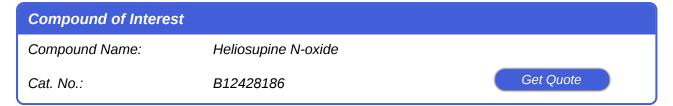


# Physical and chemical properties of Heliosupine N-oxide

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## An In-depth Technical Guide to Heliosupine Noxide

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **Heliosupine N-oxide**. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

### Introduction

Heliosupine N-oxide is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species, particularly within the Boraginaceae family, including those of the Cynoglossum, Heliotropium, and Rindera genera.[1][2] As an N-oxide derivative of Heliosupine, it is often found co-existing with its parent alkaloid in plants.[3] Pyrrolizidine alkaloids and their N-oxides are of significant scientific interest due to their wide range of biological activities, which include potential anticancer and cytotoxic effects.[4] However, the parent pyrrolizidine alkaloids are also known for their hepatotoxicity, which is a major consideration in their therapeutic development.[5] Heliosupine N-oxide itself is primarily recognized for its activity as a muscarinic acetylcholine receptor (mAChR) inhibitor.[1][6]

## **Physical and Chemical Properties**

**Heliosupine N-oxide** is a solid compound with a complex chemical structure.[7] Its properties are summarized in the table below.



Property	Value	Source(s)
Molecular Formula	C20H31NO8	[7][8]
Molecular Weight	413.46 g/mol	[1][7]
CAS Number	31701-88-9	[1][8]
Appearance	Solid	[7]
Purity	≥90.0% (HPLC)	[7]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	[9]
Storage Temperature	-20°C or below	[2][7]

While specific melting and boiling points for **Heliosupine N-oxide** are not readily available in the literature, its solid form at room temperature is well-documented.

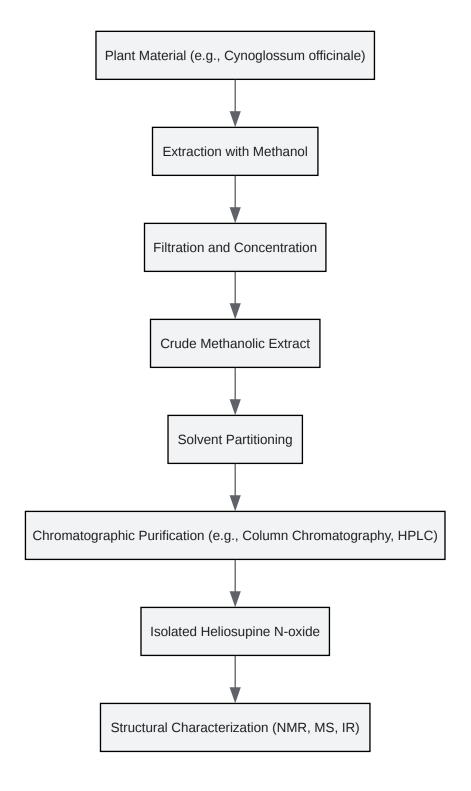
### **Experimental Protocols**

Detailed, standardized experimental protocols for **Heliosupine N-oxide** are not widely published. However, general methodologies for the isolation, synthesis, and characterization of pyrrolizidine alkaloid N-oxides can be adapted.

### **Isolation and Purification**

**Heliosupine N-oxide** can be isolated from its natural plant sources, such as Cynoglossum officinale.[1][6] A general workflow for the isolation and purification of such a compound is outlined below.





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General workflow for isolation and characterization.

### **Chemical Synthesis**



The synthesis of pyrrolizidine alkaloid N-oxides is typically achieved through the oxidation of the corresponding tertiary amine (the parent alkaloid).[10] A common laboratory method involves the use of an oxidizing agent such as hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) or meta-chloroperoxybenzoic acid (m-CPBA).[3]

#### General Protocol for N-oxidation:

- The parent pyrrolizidine alkaloid (e.g., Heliosupine) is dissolved in a suitable organic solvent.
- An oxidizing agent, such as 30% hydrogen peroxide, is added to the solution.[3]
- The reaction is stirred at room temperature or with gentle heating until the conversion to the N-oxide is complete, as monitored by techniques like thin-layer chromatography (TLC).
- Upon completion, the excess oxidizing agent is quenched, and the N-oxide product is isolated and purified, often through crystallization or chromatography.

### **Structural Characterization**

The structure of **Heliosupine N-oxide** is confirmed using a combination of spectroscopic techniques:

- Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.[11]
- Infrared (IR) Spectroscopy: Provides information about the functional groups present. A key characteristic for N-oxides is the presence of a distinct N-O stretching vibration.[11]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both <sup>1</sup>H and <sup>13</sup>C NMR are crucial for elucidating the detailed carbon-hydrogen framework and the stereochemistry of the molecule.[12]

# Biological Activity and Signaling Pathways Inhibition of Muscarinic Acetylcholine Receptors

The primary documented biological activity of **Heliosupine N-oxide** is the inhibition of muscarinic acetylcholine receptors (mAChRs), with a reported IC50 of 350  $\mu$ M.[1][6] Muscarinic





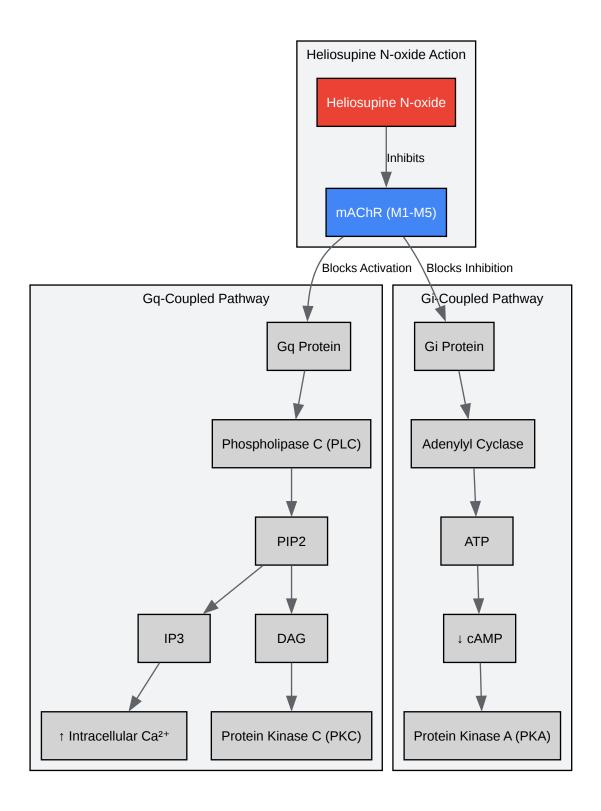


receptors are G protein-coupled receptors (GPCRs) that are involved in a wide range of physiological functions. There are five subtypes (M1-M5) which couple to different G-protein families to initiate downstream signaling cascades.[13][14]

- M1, M3, and M5 receptors typically couple to Gq proteins, which activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).
   This results in an increase in intracellular calcium and the activation of protein kinase C (PKC).
- M2 and M4 receptors preferentially couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[13]

The inhibition of these pathways by **Heliosupine N-oxide** can modulate neurotransmission and other cellular processes.





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Inhibition of mAChR signaling pathways.

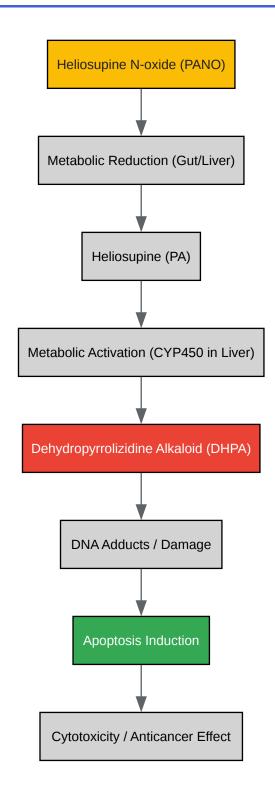


## Role as a Pyrrolizidine Alkaloid N-oxide and Potential Anticancer Activity

**Heliosupine N-oxide** belongs to the class of pyrrolizidine alkaloid N-oxides (PANOs). While PANOs are generally less toxic than their parent PAs, they can be metabolically reduced back to the tertiary amine form in the gut and liver.[3] The parent PAs can then be metabolically activated by cytochrome P450 enzymes in the liver to form highly reactive dehydropyrrolizidine alkaloids (DHPAs).[15] These DHPAs are alkylating agents that can bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity and hepatotoxicity.[15][16]

This cytotoxic mechanism is also the basis for the potential anticancer activity of some PANOs. The active metabolites can induce cell death in rapidly dividing cancer cells by damaging their DNA and triggering apoptosis.[16] The proposed mechanism involves the activation of the intrinsic apoptosis pathway, characterized by the release of cytochrome c and the subsequent activation of caspases.[4]





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Proposed mechanism of PANO-induced cytotoxicity.

## **Safety and Handling**



**Heliosupine N-oxide** is classified as a toxic substance. It is harmful if swallowed, in contact with skin, or if inhaled.[7]

- Hazard Statements: H300 + H310 + H330 (Fatal if swallowed, in contact with skin or if inhaled).[7]
- Precautionary Statements: P262 (Do not get in eyes, on skin, or on clothing), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P302 + P352 (IF ON SKIN: Wash with plenty of water), P304 + P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing).[7]

Researchers handling this compound should use appropriate personal protective equipment (PPE), including gloves, lab coats, and respiratory protection, and work in a well-ventilated area or a fume hood.

This guide synthesizes the current available knowledge on **Heliosupine N-oxide**. Further research is needed to fully elucidate its specific spectral characteristics, detailed biological mechanisms, and therapeutic potential.

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